
(Z)-4-ethoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-ethoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, which includes a morpholinothiazole ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-ethoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Morpholine Substitution: The morpholine group is introduced via nucleophilic substitution, where morpholine reacts with a suitable leaving group on the thiazole ring.
Ethoxy Group Addition: The ethoxy group is added through an etherification reaction, often using an alkyl halide and a base.
Formation of the Ylidene Group: The ylidene group is formed through a condensation reaction between aniline and the thiazole derivative.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-ethoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-ethoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-4-ethoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-ethoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline
- 4-ethoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride
- (Z)-4-ethoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline sulfate
Uniqueness
(Z)-4-ethoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination allows for unique interactions with biological targets and distinct chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S.ClH/c1-3-21-15-6-4-14(5-7-15)17-16-19(13(2)12-22-16)18-8-10-20-11-9-18;/h4-7,12H,3,8-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOUXLRZWHJJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C)N3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B2698375.png)
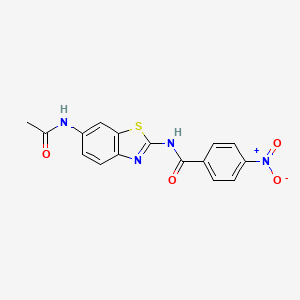
![2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2698378.png)
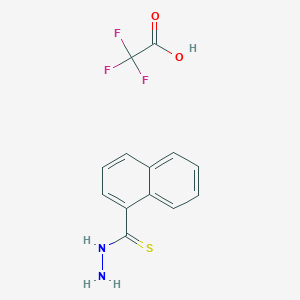
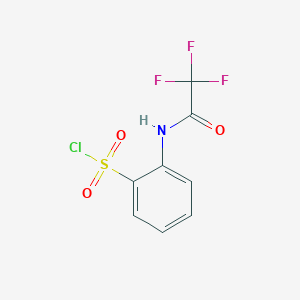
![4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2698384.png)
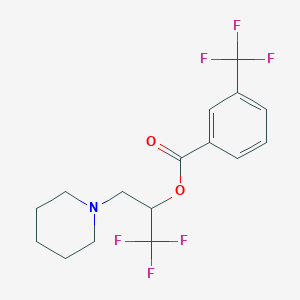

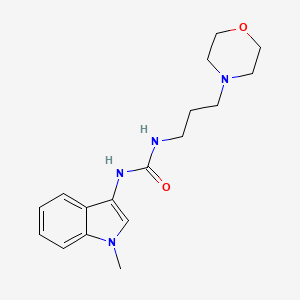
![(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride](/img/structure/B2698389.png)
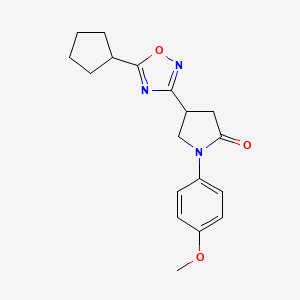
![3-chloro-2-({7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2698391.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-methylbenzyl)-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2698392.png)
![4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B2698393.png)
